
2-amino-4H-chromène-3-carbonitrile
Vue d'ensemble
Description
Applications De Recherche Scientifique
2-Amino-4H-chromene-3-carbonitrile has a wide range of applications in scientific research, including:
Mécanisme D'action
Target of Action
The primary target of 2-amino-4H-chromene-3-carbonitrile is the tubulin protein . Tubulin proteins are crucial components of the cell’s cytoskeleton and play a significant role in maintaining cell shape, enabling cell division, and facilitating intracellular transport .
Mode of Action
2-Amino-4H-chromene-3-carbonitrile interacts with its target by binding within the colchicine binding site of the tubulin protein . This interaction results in the inhibition of tubulin polymerization, disrupting the formation of microtubules, which are essential for cell division .
Biochemical Pathways
The compound’s interaction with tubulin proteins affects the microtubule dynamics within the cell . This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The molecular and cellular effects of 2-amino-4H-chromene-3-carbonitrile’s action primarily involve the disruption of microtubule dynamics. This disruption can lead to cell cycle arrest and apoptosis , particularly in rapidly dividing cells such as cancer cells .
Action Environment
The action, efficacy, and stability of 2-amino-4H-chromene-3-carbonitrile can be influenced by various environmental factors. For instance, the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives has been achieved under environmentally friendly conditions, using a multicomponent reaction under mild conditions in water as a green solvent . .
Analyse Biochimique
Biochemical Properties
2-amino-4H-chromene-3-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit dihydrofolate reductase, an enzyme involved in the synthesis of tetrahydrofolate, which is essential for DNA synthesis and repair . Additionally, 2-amino-4H-chromene-3-carbonitrile can activate potassium channels, which are vital for maintaining cellular ion balance and membrane potential . These interactions highlight the compound’s potential as a therapeutic agent in treating diseases related to enzyme dysfunction and ion channel disorders.
Cellular Effects
2-amino-4H-chromene-3-carbonitrile exhibits significant effects on various cell types and cellular processes. In cancer cells, this compound has been shown to induce apoptosis, a programmed cell death mechanism, thereby inhibiting cell proliferation . It also affects cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Furthermore, 2-amino-4H-chromene-3-carbonitrile influences gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function . These cellular effects underscore the compound’s potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of 2-amino-4H-chromene-3-carbonitrile involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as tubulin, inhibiting its polymerization and disrupting microtubule dynamics . This action leads to cell cycle arrest and apoptosis in cancer cells. Additionally, 2-amino-4H-chromene-3-carbonitrile can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic reactions . These molecular interactions highlight the compound’s potential as a multitarget therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-amino-4H-chromene-3-carbonitrile have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its activity over extended periods . It can undergo degradation when exposed to extreme pH or temperature conditions, leading to a loss of efficacy . Long-term studies have shown that 2-amino-4H-chromene-3-carbonitrile can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells . These temporal effects are crucial for understanding the compound’s potential in therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-amino-4H-chromene-3-carbonitrile vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve optimal therapeutic outcomes without causing significant toxicity . These findings are essential for determining the safe and effective dosage of 2-amino-4H-chromene-3-carbonitrile in clinical settings.
Metabolic Pathways
2-amino-4H-chromene-3-carbonitrile is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s metabolism is crucial for understanding its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 2-amino-4H-chromene-3-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in target tissues . Additionally, binding proteins can sequester 2-amino-4H-chromene-3-carbonitrile, affecting its localization and bioavailability . These transport and distribution mechanisms are vital for understanding the compound’s pharmacodynamics.
Subcellular Localization
The subcellular localization of 2-amino-4H-chromene-3-carbonitrile plays a significant role in its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . In the nucleus, 2-amino-4H-chromene-3-carbonitrile can interact with DNA and transcription factors, influencing gene expression . In the mitochondria, it can affect mitochondrial function and induce apoptosis . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The most common method for synthesizing 2-amino-4H-chromene-3-carbonitrile involves a multicomponent reaction (MCR) of aldehydes, malononitrile, and β-ketoesters or phenols. This reaction can be catalyzed by various catalysts, including Lewis acids like aluminum chloride (AlCl3) and organic bases like piperidine . The reaction typically proceeds under mild conditions, often in ethanol or water as solvents, and can be completed within a few hours .
Industrial Production Methods
Industrial production of 2-amino-4H-chromene-3-carbonitrile often employs similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the choice of catalysts and solvents can be optimized to reduce costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agents used.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
N-Alkylation: Alcohols, AlCl3, CH3COOH
Oxidation: Various oxidizing agents like iodine pentoxide (I2O5)
Substitution: Nucleophiles like amines or thiols
Major Products Formed
N-Alkylation: Alkylated amino derivatives
Oxidation: Oxidized chromene derivatives
Substitution: Substituted chromene derivatives
Comparaison Avec Des Composés Similaires
2-Amino-4H-chromene-3-carbonitrile can be compared with other similar compounds, such as:
3-Cyanocoumarins: These compounds also exhibit antiproliferative activity but differ in their structural framework.
2-Aminochromeno[2,3-b]pyridine-3-carbonitriles: These derivatives have similar biological activities but differ in their ring structure.
2-Amino-4-aryl-4H-chromene-3-carbonitriles: These compounds are structurally similar but have different substituents on the chromene ring, leading to variations in their biological activities.
Conclusion
2-Amino-4H-chromene-3-carbonitrile is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its diverse chemical reactivity and wide range of applications make it a valuable compound for scientific research and industrial applications.
Propriétés
IUPAC Name |
2-amino-4H-chromene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)12/h1-4H,5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDJFGBZDIJBSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OC(=C1C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


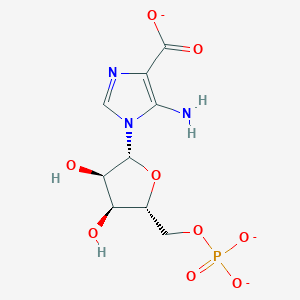
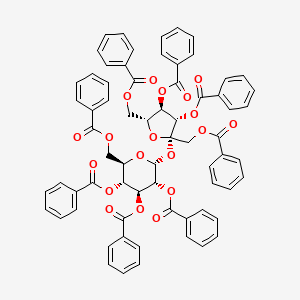



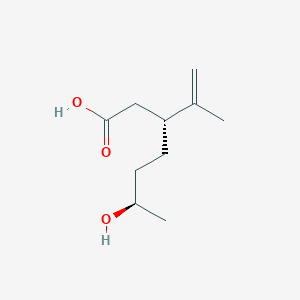
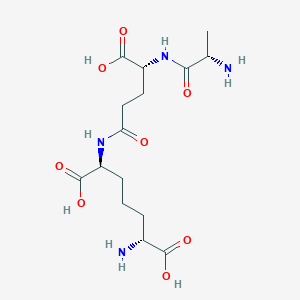
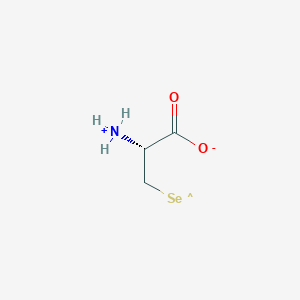
![(2R,3R)-1-(1-adamantylmethyl)-2-[4-(hydroxymethyl)phenyl]-N-(2-methylpropyl)-3-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B1261740.png)
![7-[(2S,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B1261742.png)
![2-phenyl-N-[2-(pyrrolidin-1-yl)phenyl]butanamide](/img/structure/B1261743.png)
![(3R,4S,5S,6R)-5-methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol](/img/structure/B1261744.png)
![4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1261745.png)

